4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline
CAS No.:
Cat. No.: VC18046635
Molecular Formula: C12H13BrF3NOSi
Molecular Weight: 352.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrF3NOSi |
|---|---|
| Molecular Weight | 352.22 g/mol |
| IUPAC Name | 4-bromo-2-(trifluoromethoxy)-6-(2-trimethylsilylethynyl)aniline |
| Standard InChI | InChI=1S/C12H13BrF3NOSi/c1-19(2,3)5-4-8-6-9(13)7-10(11(8)17)18-12(14,15)16/h6-7H,17H2,1-3H3 |
| Standard InChI Key | YTWBYSYJBJOOSC-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)OC(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a trifluoromethoxy group (), the 4-position a bromine atom, and the 6-position a trimethylsilyl-protected ethynyl group (). This arrangement creates significant steric hindrance while enhancing electron-withdrawing effects, which influence reactivity in cross-coupling reactions.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 352.22 g/mol | |
| Purity | >98.0% (GC) | |
| Storage Conditions | Cool, dark place (<15°C) | |
| Solubility | Limited in polar solvents |
The trifluoromethoxy group increases lipophilicity (), while the trimethylsilyl ethynyl moiety enhances stability against premature alkyne oxidation .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Bromination and Trifluoromethoxylation: 4-Bromo-2-(trifluoromethoxy)aniline serves as the precursor, synthesized via electrophilic substitution of aniline derivatives .
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Sonogashira Coupling: Introduction of the trimethylsilyl ethynyl group via palladium-catalyzed cross-coupling with trimethylsilylacetylene .
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Protection/Deprotection: The trimethylsilyl group acts as a protecting agent for the alkyne, which can be later removed for further functionalization .
Representative Reaction:
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 6-position requires careful control of reaction conditions (e.g., temperature <60°C) .
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Yield Improvements: Reported yields range from 40–70%, necessitating catalyst optimization (e.g., Pd(PPh) vs. PdCl) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at [M+H].
Applications in Chemical Research
Pharmaceutical Intermediate
The compound’s electron-deficient aromatic ring facilitates participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling access to bioactive molecules . For example, it serves as a precursor to kinase inhibitors by replacing bromine with heterocyclic amines .
Materials Science
The trimethylsilyl ethynyl group enhances thermal stability in polymer backbones, making it valuable for:
Comparative Analysis with Analogues
| Compound | Substituents | MW (g/mol) | Application |
|---|---|---|---|
| 4-Bromo-5-fluoro-2-[(TMS)ethynyl]aniline | Br, F, TMS-ethynyl | 286.21 | Antimicrobial agents |
| 4-Bromo-2-(trifluoromethoxy)aniline | Br, OCF | 256.02 | Cross-coupling precursor |
The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to fluoro analogues, accelerating nucleophilic aromatic substitution .
Future Research Directions
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Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to improve coupling efficiency .
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Biological Screening: Evaluating antifungal and anticancer activity in collaboration with fluorinated analogs .
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Green Chemistry: Developing solvent-free synthetic routes to reduce environmental impact .
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